Cas no 1797290-88-0 (methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate)

methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- 1797290-88-0
- methyl 7-[(1-methyltriazole-4-carbonyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
- methyl 7-(1-methyl-1H-1,2,3-triazole-4-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- F6436-3960
- CHEMBL3444236
- AKOS024560393
- HRCCAFVYAUFFEE-UHFFFAOYSA-N
-
- インチ: 1S/C15H17N5O3/c1-19-9-13(17-18-19)14(21)16-12-4-3-10-5-6-20(15(22)23-2)8-11(10)7-12/h3-4,7,9H,5-6,8H2,1-2H3,(H,16,21)
- InChIKey: HRCCAFVYAUFFEE-UHFFFAOYSA-N
- SMILES: C1C2=C(C=CC(NC(C3=CN(C)N=N3)=O)=C2)CCN1C(OC)=O
計算された属性
- 精确分子量: 315.13313942g/mol
- 同位素质量: 315.13313942g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 23
- 回転可能化学結合数: 3
- 複雑さ: 460
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.6
- トポロジー分子極性表面積: 89.4Ų
methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6436-3960-30mg |
methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
1797290-88-0 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6436-3960-10μmol |
methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
1797290-88-0 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6436-3960-40mg |
methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
1797290-88-0 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6436-3960-50mg |
methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
1797290-88-0 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6436-3960-5μmol |
methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
1797290-88-0 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6436-3960-20μmol |
methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
1797290-88-0 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6436-3960-10mg |
methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
1797290-88-0 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6436-3960-75mg |
methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
1797290-88-0 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6436-3960-2mg |
methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
1797290-88-0 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6436-3960-100mg |
methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
1797290-88-0 | 100mg |
$248.0 | 2023-09-09 |
methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate 関連文献
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
10. A bionic paired hydrogen-bond strategy for extending organic π-conjugation to regulate emission†Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylateに関する追加情報
Methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (CAS No. 1797290-88-0): A Comprehensive Overview
Methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, identified by its CAS number 1797290-88-0, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule belongs to the tetrahydroisoquinoline class, a scaffold widely recognized for its biological activity and potential therapeutic applications. The unique structural features of this compound, particularly the presence of a 1-methyl-1H-1,2,3-triazole-4-amido moiety, contribute to its distinctive chemical and pharmacological properties.
The synthesis and characterization of this compound have been subjects of extensive research due to its promising pharmacological profile. Tetrahydroisoquinoline derivatives are known for their involvement in various biological pathways, including neurotransmitter systems and cancer cell proliferation. The introduction of the triazole amide group in Methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate enhances its potential as a lead compound for further drug development. This modification imparts additional hydrogen bonding capabilities and influences the compound's solubility and metabolic stability.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between Methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate and biological targets. Studies suggest that the triazole amide moiety interacts with specific amino acid residues in protein binding pockets, modulating enzyme activity and receptor binding affinity. This insight has guided the optimization of analogs with enhanced binding affinity and selectivity.
In vitro studies have demonstrated the compound's potential in modulating key enzymes involved in cancer progression. The tetrahydroisoquinoline core is known to interact with enzymes such as tyrosine kinases and cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. The incorporation of the 1-methyl-1H-1,2,3-triazole-4-amido group further enhances these interactions by improving the compound's ability to penetrate cellular membranes and reach intracellular targets.
The pharmacokinetic properties of Methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate have been thoroughly evaluated in preclinical studies. These investigations have highlighted its favorable metabolic stability and moderate oral bioavailability. The compound exhibits a half-life that is sufficient for repeated dosing regimens while minimizing accumulation concerns. Additionally, its solubility profile in both aqueous and lipid-based environments suggests potential for diverse formulation strategies.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key steps include the formation of the tetrahydroisoquinoline ring system followed by functionalization with the triazole amide group. Advanced synthetic methodologies such as transition metal-catalyzed coupling reactions have been employed to streamline the process and improve scalability.
The structural diversity introduced by the triazole amide moiety allows for the exploration of novel pharmacological activities beyond traditional tetrahydroisoquinoline derivatives. Researchers are investigating its potential as an antagonist for ion channels and as a modulator of G protein-coupled receptors (GPCRs). These studies aim to uncover new therapeutic avenues for conditions such as neurological disorders and cardiovascular diseases.
Economic considerations play a crucial role in the development of new pharmaceuticals. The cost-effective synthesis of Methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has been optimized through green chemistry principles. Waste reduction strategies and solvent recovery techniques have been implemented to minimize environmental impact while maintaining high production efficiency.
The regulatory landscape for new drug candidates necessitates rigorous testing to ensure safety and efficacy before clinical translation. Preclinical toxicology studies have been conducted to assess potential adverse effects associated with Methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,
1797290-88-0 (methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate) Related Products
- 2229518-69-6(2,2-difluoro-1-(thian-3-yl)cyclopropan-1-amine)
- 2171339-31-2((3S)-3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}pentanoic acid)
- 1540105-11-0(3-(3-methoxy-1,2-oxazol-5-yl)piperidine)
- 863512-65-6(3-methyl-N-2-(2-methyl-1,3-thiazol-4-yl)ethylbenzamide)
- 1823878-55-2(1-(3-Fluorophenyl)bicyclo[1.1.1]pentane)
- 1000341-12-7(3-Iodo-6-methoxy-4-nitro 1H-Indazole)
- 1823940-04-0(3-Chloro-8-fluoro-6-methoxyquinoline)
- 1154893-28-3(N-(butan-2-yl)oxan-4-amine)
- 1261761-20-9(3-Amino-2-chloro-5-(4-(trifluoromethoxy)phenyl)pyridine)
- 845781-05-7(3,5-Dichloro-3',4'-difluorobenzophenone)




